2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole
Description
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a heterocyclic compound comprising a benzimidazole core linked via a thioether (-S-) group to a 3-bromoimidazo[1,2-a]pyridine moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as enzymes and receptors . The imidazo[1,2-a]pyridine unit, substituted with a bromine atom at position 3, introduces steric and electronic effects that may influence reactivity, binding affinity, or metabolic stability. The thioether bridge enhances structural diversity and modulates physicochemical properties like solubility and lipophilicity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4S/c16-14-12(17-13-7-3-4-8-20(13)14)9-21-15-18-10-5-1-2-6-11(10)19-15/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRLWZXIVOSWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of 3-Bromoimidazo[1,2-a]pyridine: This can be achieved by reacting α-bromoketones with 2-aminopyridine under specific conditions.
Thioether Formation: The 3-bromoimidazo[1,2-a]pyridine is then reacted with a benzimidazole derivative containing a suitable leaving group (e.g., a halide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Cyclization Reactions: The benzimidazole moiety can participate in cyclization reactions, forming fused ring systems under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: TBHP, H₂O₂, m-CPBA
Bases: K₂CO₃, sodium hydride (NaH)
Solvents: DMF, ethyl acetate, toluene
Major Products
Substituted Imidazopyridines: Depending on the nucleophile used in substitution reactions.
Sulfoxides and Sulfones: From oxidation of the thioether linkage.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications or case studies for the compound "2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole." However, the search results do provide some insight into the properties of related compounds, which may suggest potential applications.
Related Compounds and Potential Applications
- Antimicrobial and Antifungal Activity: Benzimidazole derivatives have been explored for their antimicrobial potential since the late 1990s . Several benzimidazole-based compounds have demonstrated antibacterial and antifungal activities .
- Anti-inflammatory and Analgesic Effects: Some benzimidazole derivatives have shown anti-inflammatory and analgesic effects . Several alkoxyphthalimide-based benzimidazole derivatives and 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas have exhibited notable anti-inflammatory effects compared to standard diclofenac .
- Corrosion Inhibition: Schiff bases based on imidazo[1,2-a]pyridine have been studied as corrosion inhibitors .
Chemical Information
The following is known information about related compounds:
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole :
- CAS Number: 306280-21-7
- Molecular Weight: 376.294
- Molecular Formula: C15H10BrN3S2
- Density: 1.7±0.1 g/cm3
- Index of Refraction: 1.799
- Molecular Formula: C15H11BrN4S
- Formula Weight: 359.24
2-(((3-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole :
- Molecular Weight: 315.8 g/mol
- Molecular Formula: C15H10ClN3OS
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones :
- exhibit antibacterial properties
Mechanism of Action
The mechanism by which 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazopyridine and benzimidazole moieties can bind to enzymes or receptors, inhibiting their activity. The bromine atom and thioether linkage may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Heterocyclic Core: Replacing imidazo[1,2-a]pyridine with pyrimidine (as in ) or pyridine (as in ) alters electronic properties and binding interactions.
- Trifluoroethoxy () and sulfonyl groups () improve metabolic stability and solubility.
- Linkage : Thioether (target compound) vs. sulfonyl () impacts oxidation susceptibility. Thioethers are more prone to oxidation than sulfones, affecting drug metabolism .
Biological Activity
2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11BrN4S
- Molecular Weight : 359.24 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : 3-bromoimidazo[1,2-a]pyridine and appropriate thiol compounds.
- Reaction Conditions : The reaction may be facilitated under mild conditions using solvents like toluene or ethanol, often employing catalysts to enhance yield.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Anticancer Activity
Research has indicated that compounds related to benzimidazole derivatives exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines:
The mechanism of action often involves the formation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound's interaction with DNA can cause strand breaks, triggering cellular repair mechanisms that may result in cell death.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains:
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
Q & A
Q. What are the validated synthetic routes for 2-([(3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl]thio)-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via a multi-step approach:
Thioether Formation : React 3-bromoimidazo[1,2-a]pyridine-2-methanol with 2-mercaptobenzimidazole under Mitsunobu conditions (e.g., DIAD/PPh3) or via nucleophilic substitution in polar aprotic solvents (DMF, DMSO) .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity.
- Critical Parameters :
- Temperature (60–80°C) and reaction time (12–24 hrs) affect intermediate stability.
- Catalytic bases (e.g., K2CO3) enhance thiolate ion formation, improving coupling efficiency .
- Data Table :
| Method | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Mitsunobu | THF | DIAD/PPh₃ | 68 | 98 |
| Nucleophilic Substitution | DMF | K2CO3 | 52 | 95 |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm bond angles and intermolecular interactions (e.g., π-π stacking in benzimidazole/imidazopyridine systems) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key peaks include δ 7.2–8.5 ppm (aromatic protons) and δ 4.5 ppm (SCH2 bridge) .
- IR : Thioether C-S stretch at ~680 cm<sup>−1</sup> .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, Br content (e.g., C16H12BrN4S) .
Q. What preliminary biological screening models are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. MIC values correlate with thioether-linked analogs showing enhanced membrane disruption .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How does the bromine substituent on the imidazopyridine moiety influence biological activity and binding interactions?
- Methodological Answer :
- SAR Studies : Compare with non-brominated analogs (e.g., 2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole). Bromine enhances halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Computational Docking : Use AutoDock Vina to model interactions with DNA gyrase (PDB: 1KZN). Bromine contributes to a 1.8 kcal/mol stabilization vs. non-halogenated derivatives .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Optimized Solvent Systems : Replace DMF with biodegradable solvents (e.g., Cyrene) to improve sustainability .
- Flow Chemistry : Continuous flow reactors reduce reaction times (from 24 hrs to 2 hrs) and improve reproducibility .
- Byproduct Analysis : LC-MS monitors degradation pathways (e.g., sulfoxide formation under oxidative conditions) .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess LogP (2.1), CYP450 inhibition (high risk for 3A4), and Ames test toxicity (negative) .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP2D6-mediated oxidation of thioether to sulfoxide) using Schrödinger’s BioLuminate .
Data Contradiction Analysis
Q. Discrepancies in reported biological activities of analogous compounds: How to resolve them?
- Methodological Answer :
- Standardized Assays : Re-evaluate under uniform conditions (e.g., fixed pH, serum concentration). For example, imidazopyridine derivatives show pH-dependent solubility affecting MIC values .
- Structural Reanalysis : Verify compound identity via HRMS and <sup>13</sup>C NMR to rule out isomerization or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
